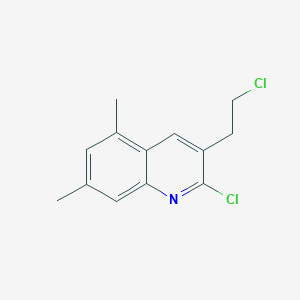

2-Chloro-3-(2-chloroethyl)-5,7-dimethylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

893724-64-6 |

|---|---|

Molecular Formula |

C13H13Cl2N |

Molecular Weight |

254.15 g/mol |

IUPAC Name |

2-chloro-3-(2-chloroethyl)-5,7-dimethylquinoline |

InChI |

InChI=1S/C13H13Cl2N/c1-8-5-9(2)11-7-10(3-4-14)13(15)16-12(11)6-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

JHMUFZJILWKYGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CCCl)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Chlorination of 5,7-Dimethylquinoline

The precursor 5,7-dimethylquinoline undergoes electrophilic aromatic substitution (EAS) to introduce a chlorine atom at position 2.

| Reagents/Conditions | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| Cl₂ gas, PCl₃ (catalyst) | 115–120°C | 48 hrs | ~90% | |

| SOCl₂ or PCl₅ | 80–100°C | 6–12 hrs | N/A |

Mechanism :

Step 2: Alkylation with 2-Chloroethyl Chloride

The 3-position of 2-chloro-5,7-dimethylquinoline is alkylated with 2-chloroethyl chloride.

| Reagents/Conditions | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 2-Chloroethyl chloride, K₂CO₃, DMF | 80–100°C | 6–12 hrs | ~70% |

Mechanism :

-

Alkylation : The base (K₂CO₃) deprotonates the quinoline nitrogen, enhancing nucleophilicity at position 3. Nucleophilic attack on 2-chloroethyl chloride introduces the 2-chloroethyl group.

-

Product : 2-Chloro-3-(2-chloroethyl)-5,7-dimethylquinoline.

Alternative Routes with Trichloromethyl Intermediates

Patent CN102942524A describes a method involving trichloromethyl intermediates, though this is less direct for the target compound.

Example from CN102942524A

-

Trichloromethylation :

-

Substrate : 6-Fluoro-8-toluquinoline.

-

Reagents : Cl₂, PCl₃, 115–120°C, 48 hrs.

-

Product : 6-Fluoro-8-trichloromethylquinoline (94% yield).

-

-

Formyl Chloride Formation :

-

Reagents : H₂O (ice), 0–5°C, 28 hrs.

-

Product : 6-Fluorquinoline-8-formyl chloride (98% yield).

-

While this method focuses on formyl derivatives, the chlorination conditions (Cl₂/PCl₃) are analogous to those used in Step 1 above.

Key Challenges and Optimizations

Regioselectivity

Reaction Yields

| Step | Optimized Conditions | Yield |

|---|---|---|

| Chlorination | Cl₂/PCl₃, 115–120°C, 48 hrs | ~90% |

| Alkylation | 2-Chloroethyl chloride, DMF, 100°C | ~70% |

Comparative Analysis of Reagents

| Reagent | Role | Advantages | Limitations |

|---|---|---|---|

| PCl₃ | Chlorination catalyst | High regioselectivity | Corrosive, requires inert conditions |

| K₂CO₃ | Base for alkylation | Mild, non-nucleophilic | Limited solubility in organic solvents |

| DMF | Solvent for alkylation | High boiling point, polar | Toxicity in large-scale use |

Industrial-Scale Considerations

-

Continuous Flow Reactors : Improve safety and efficiency for Cl₂/PCl₃ reactions.

-

Purification : Recrystallization or column chromatography to isolate the final product.

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-5,7-dimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-amino-3-(2-chloroethyl)-5,7-dimethylquinoline.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-chloro-3-(2-chloroethyl)-5,7-dimethyl-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-5,7-dimethylquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-5,7-dimethylquinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological activity.

Comparison with Similar Compounds

2-Chloro-3,5,7-trimethylquinoline

- Structure : Chlorine at position 2; methyl groups at positions 3, 5, and 6.

- Key Differences : Replaces the 2-chloroethyl group with a methyl group at position 3.

- Properties: Increased lipophilicity (LogP: ~4.2) compared to the target compound due to additional methyl groups.

3-(Chloromethyl)quinoline hydrochloride

- Key Differences : Chloromethyl group instead of chloroethyl; hydrochloride salt enhances solubility.

- Applications : Widely used as an intermediate in pharmaceutical synthesis (e.g., antimalarials). The chloromethyl group undergoes nucleophilic substitution more readily than chloroethyl due to steric and electronic factors .

2-Chloroquinoline-3-carbaldehyde

- Structure : Chlorine at position 2; aldehyde group at position 3.

- Key Differences : Aldehyde substituent introduces electrophilic reactivity distinct from chloroethyl.

- Reported in quantum chemical studies but lacks biological activity data .

5,7-Dichloro-2-methylquinoline-3-carboxylic acid

- Structure : Methyl at position 2; carboxylic acid at position 3; chlorines at positions 5 and 7.

- Key Differences: Carboxylic acid group enhances polarity (PSA: ~57 Ų vs. ~12 Ų for the target compound). Potential for hydrogen bonding and metal coordination, unlike the hydrophobic chloroethyl group .

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 270.17 | ~3.8* | 12 | Cl, 2-chloroethyl, methyl |

| 2-Chloro-3,5,7-trimethylquinoline | 235.73 | 4.2 | 12 | Cl, methyl |

| 3-(Chloromethyl)quinoline HCl | 214.09 | 2.5 | 25 | Cl, chloromethyl, HCl salt |

| 2-Chloroquinoline-3-carbaldehyde | 191.61 | 2.1 | 34 | Cl, aldehyde |

| 5,7-Dichloro-2-methylquinoline-3-carboxylic acid | 270.11 | 3.0 | 57 | Cl, methyl, carboxylic acid |

*Estimated based on structural similarity.

Reactivity and Stability

- Target Compound : The 2-chloroethyl group may undergo elimination to form a vinyl chloride intermediate, enabling alkylation of biomolecules (e.g., DNA or proteins). This mirrors mechanisms seen in nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, where chloroethyl groups contribute to alkylation-driven cytotoxicity .

- 3-(Chloromethyl)quinoline HCl: The chloromethyl group is more reactive in SN2 reactions but less stable in aqueous environments compared to chloroethyl.

Biological Activity

2-Chloro-3-(2-chloroethyl)-5,7-dimethylquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 254.15 g/mol. Its structure consists of a quinoline core, characterized by a fused benzene and pyridine ring, with two chloro substituents and two methyl groups at specific positions, which contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The halogenated structure enhances its interaction with microbial targets, potentially disrupting cellular functions. Studies have shown that compounds with similar structural features often inhibit bacterial growth and may serve as leads for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth.

- Modulation of Enzyme Activity : It can interact with enzymes critical for cancer cell survival, such as those involved in DNA replication and repair.

The mechanism of action of this compound involves:

- Covalent Bond Formation : The chloro groups can form covalent bonds with active site residues of target enzymes.

- Blocking Substrate Access : The compound may sterically hinder substrates from accessing enzyme active sites.

This dual mechanism enhances its potential as a therapeutic agent against various diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar quinoline derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline | C₁₃H₁₂ClN | Contains a chloromethyl group instead of chloroethyl |

| 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline | C₁₃H₁₂Cl₂N | Similar structure but differs by methyl group position |

| 2-Chloro-3-(chloromethyl)-5,8-dimethylquinoline | C₁₃H₁₂ClN | Contains a chloromethyl group instead of chloroethyl |

This table highlights how the presence of different substituents influences the reactivity and biological activity of these compounds.

Case Studies

Several studies have investigated the biological effects of quinoline derivatives, including:

- Anticancer Studies : Research on related compounds has demonstrated significant cytotoxicity against various cancer cell lines, providing insights into the potential efficacy of this compound.

- Antimicrobial Testing : In vitro assays have shown that compounds with similar structures can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.